AGPV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

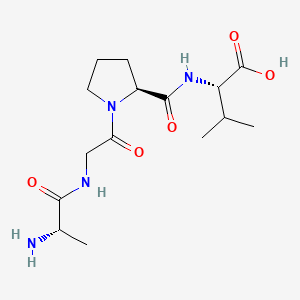

Molecular Formula |

C15H26N4O5 |

|---|---|

Molecular Weight |

342.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1 |

InChI Key |

YGGRJZFZOSKRQV-NHCYSSNCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Arabinogalactan Proteins in the Plant Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arabinogalactan proteins (AGPs) are a ubiquitous and highly diverse class of hydroxyproline-rich glycoproteins (HRGPs) that play crucial, albeit complex, roles in the plant cell wall.[1][2][3][4][5] Predominantly composed of carbohydrate moieties, these proteoglycans are implicated in a vast array of physiological processes, including cell expansion, differentiation, signaling, and interactions with the extracellular environment.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core functions of AGPs in the plant cell wall, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they orchestrate.

Structure, Classification, and Localization of AGPs

AGPs are characterized by a protein backbone rich in proline, alanine, serine, and threonine (PAST) residues, which is heavily glycosylated with large, branched type II arabinogalactans.[4] These carbohydrate chains, accounting for over 90% of the molecule's mass, are O-linked to hydroxyproline residues.[4] Many AGPs are anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning them at the critical interface between the cell and its external environment.[1][5] Others are secreted into the cell wall matrix.

AGPs are broadly classified into several subfamilies based on their protein backbone structure:

-

Classical AGPs: Characterized by a central PAST-rich domain and a C-terminal GPI-anchor signal.

-

AG-peptides: Small proteins with a short protein backbone but still heavily glycosylated.

-

Fasciclin-like AGPs (FLAs): Contain one or more fasciclin domains, which are known to be involved in cell adhesion. The SOS5 gene in Arabidopsis thaliana encodes an FLA protein.

-

Chimeric AGPs: Possess domains characteristic of other protein families in addition to the AGP-like glycosylated regions.

Core Functions of AGPs in the Plant Cell Wall

AGPs are integral to a multitude of processes that shape plant growth and development. Their functions are intricately linked to their structure and localization at the cell surface.

Regulation of Cell Growth and Expansion

Interaction with Cell Wall Components

AGPs are not isolated entities within the cell wall; they form a complex, interacting network with other wall components, notably pectins and cellulose. This interaction is crucial for the structural integrity and dynamic remodeling of the cell wall. While direct quantitative binding affinities are still an active area of research, evidence suggests both covalent and non-covalent interactions. For instance, some AGPs are proposed to be covalently linked to pectin, forming a proteoglycan network. The arabinogalactan side chains of AGPs can also interact with cellulose microfibrils through hydrogen bonding.

Role in Plant Development and Reproduction

AGPs are involved in various developmental processes, from embryogenesis to reproduction. In Arabidopsis, specific AGPs are expressed in the pollen and pistil, where they are thought to play roles in pollen tube growth and guidance.

Quantitative Data on AGP Function

A major challenge in AGP research is the functional redundancy among the large number of AGP genes in plant genomes. However, studies on mutants and analyses of gene expression provide valuable quantitative insights into their roles.

AGP Gene Expression in Arabidopsis thaliana Tissues

The following table summarizes the relative expression levels of several AGP genes across different tissues in Arabidopsis thaliana, highlighting their diverse and sometimes tissue-specific roles.

| Gene | Flower | Leaf | Stem | Silique | Root |

| AtAGP1 | 1.00 | 0.15 | 0.25 | 0.80 | 0.10 |

| AtAGP17 | 0.85 | 0.95 | 1.00 | 0.75 | 0.60 |

| AtAGP18 | 1.00 | 0.20 | 0.30 | 0.90 | 0.15 |

| AtAGP23 | 0.90 | 0.10 | 0.15 | 0.70 | 0.05 |

Data synthesized from publicly available microarray and RNA-seq datasets. Values represent relative expression levels normalized to the tissue with the highest expression for each gene.

Cell Wall Monosaccharide Composition in AGP-Related Mutants

Mutations affecting AGP structure or the enzymes involved in their glycosylation can lead to significant alterations in the monosaccharide composition of the cell wall. The following table presents a summary of such changes observed in various Arabidopsis mutants.

| Mutant | Rhamnose | Fucose | Arabinose | Galactose | Xylose | Mannose | Galacturonic Acid |

| mur1 | ↓ | ↓↓↓ | ↔ | ↔ | ↔ | ↔ | ↔ |

| mur4 | ↔ | ↔ | ↓↓ | ↔ | ↔ | ↔ | ↔ |

| glcat14a/b/c | ↓ | ↔ | ↓ | ↓ | ↔ | ↔ | ↓↓ |

| xxt1/xxt2 | ↓ | ↓ | ↓ | ↓ | ↓↓ | ↔ | ↔ |

Key: ↓ (slight decrease), ↓↓ (moderate decrease), ↓↓↓ (strong decrease), ↔ (no significant change). Data compiled from multiple studies on Arabidopsis cell wall mutants.[3][6][7]

AGPs in Cell Signaling

GPI-anchored AGPs at the plasma membrane are ideally positioned to act as sensors of the extracellular environment and to transduce signals into the cell. They are implicated in several signaling pathways, most notably those involving calcium ions (Ca²⁺) and receptor-like kinases (RLKs).

AGP-Mediated Calcium Signaling

AGPs, with their negatively charged glucuronic acid residues, can bind Ca²⁺ ions in the apoplast.[8] It is hypothesized that changes in the extracellular environment, such as shifts in pH, can trigger the release of this bound Ca²⁺, leading to an influx into the cytosol. This transient increase in cytosolic Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling events.

Interaction with Receptor-Like Kinases (RLKs)

There is growing evidence for a direct interaction between AGPs and RLKs. For instance, the fasciclin-like AGP, SOS5, is thought to function in a complex with RLKs to regulate cell wall integrity. This interaction likely involves the AGP acting as a co-receptor or modulating the activity of the RLK, thereby initiating a phosphorylation cascade within the cell.

Downstream Signaling Cascades

The influx of Ca²⁺ triggered by AGPs can activate various downstream targets, including calcium-dependent protein kinases (CDPKs) and calmodulin (CaM).[9][10] These, in turn, can phosphorylate and activate a range of proteins, including transcription factors that regulate the expression of genes involved in cell wall remodeling, growth, and stress responses.

Mandatory Visualizations

Signaling Pathways

Caption: AGP-mediated signaling at the plasma membrane.

Experimental Workflow: AGP Extraction and Analysis

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Mutants of Arabidopsis thaliana with altered cell wall polysaccharide composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. determining-the-polysaccharide-composition-of-plant-cell-walls - Ask this paper | Bohrium [bohrium.com]

- 5. Arabinogalactan Proteins: Focus on the Role in Cellulose Synthesis and Deposition during Plant Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disrupting Two Arabidopsis thaliana Xylosyltransferase Genes Results in Plants Deficient in Xyloglucan, a Major Primary Cell Wall Component - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of plant cell wall mutants by means of a forward chemical genetic approach using hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Phenotyping and cell wall polysaccharide composition dataset of five arabidopsis ecotypes grown at optimal or sub-optimal temperatures - PMC [pmc.ncbi.nlm.nih.gov]

The intricate world of arabinogalactan-protein biosynthesis: a technical guide for researchers

Abstract

Arabinogalactan-proteins (AGPs) are a highly diverse and complex class of hydroxyproline-rich glycoproteins (HRGPs) ubiquitous in the plant kingdom. They play crucial roles in a myriad of physiological processes, including cell proliferation, differentiation, signaling, and plant development. The intricate structure of AGPs, characterized by a protein backbone heavily decorated with large, branched arabinogalactan polysaccharides, is a direct result of a finely tuned and spatially regulated biosynthetic pathway. This technical guide provides an in-depth exploration of the core principles of AGP biosynthesis, designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the enzymatic machinery, genetic regulation, and subcellular organization of this pathway. Furthermore, this guide presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex processes, serving as a valuable resource for advancing research in this field.

Introduction

Arabinogalactan-proteins are macromolecules where the carbohydrate component can constitute over 90% of the total mass[1][2]. These glycans are typically Type II arabinogalactans, characterized by a β-(1→3)-galactan backbone with β-(1→6)-galactan side chains, which are further embellished with arabinose and other sugar residues[3][4][5]. The protein backbone is rich in proline, which undergoes post-translational hydroxylation to hydroxyproline (Hyp), the primary site for O-glycosylation[1]. Many AGPs are also modified with a glycosylphosphatidylinositol (GPI) anchor at their C-terminus, tethering them to the plasma membrane[1][2]. The biosynthesis of AGPs is a multi-step process that unfolds across the endoplasmic reticulum (ER) and Golgi apparatus[6]. This guide will dissect this pathway, from the initial synthesis of the protein backbone to the final intricate glycosylation patterns.

The Arabinogalactan-Protein Biosynthesis Pathway

The biosynthesis of a mature and functional AGP is a sequential process involving several key stages:

-

Protein Backbone Synthesis and ER Translocation: The journey begins with the translation of an AGP-encoding gene into a polypeptide chain on ribosomes. The nascent polypeptide contains an N-terminal signal peptide that directs it into the endoplasmic reticulum[1][2].

-

Prolyl Hydroxylation: Within the ER lumen, specific proline residues within the AGP backbone are hydroxylated to form hydroxyproline (Hyp) by prolyl-4-hydroxylases (P4Hs)[6]. This hydroxylation is a critical prerequisite for the subsequent attachment of glycans.

-

GPI-Anchor Addition (Optional): For a subset of AGPs, a C-terminal signal sequence is cleaved, and a pre-assembled glycosylphosphatidylinositol (GPI) anchor is attached. This modification occurs in the ER and serves to anchor the mature AGP to the outer leaflet of the plasma membrane[1][2].

-

Glycosylation in the Golgi Apparatus: The AGP backbone, now hydroxylated and potentially GPI-anchored, is transported to the Golgi apparatus for extensive O-glycosylation. This process is orchestrated by a battery of glycosyltransferases (GTs) that sequentially add various sugar moieties to the Hyp residues[1][6].

The following diagram provides a high-level overview of the AGP biosynthesis pathway.

Key Enzymes and Their Roles

The synthesis of the complex glycan structures of AGPs is dependent on the coordinated action of numerous glycosyltransferases, primarily residing in the Golgi apparatus. These enzymes exhibit high specificity for both the donor sugar nucleotide and the acceptor molecule.

Initiation of Glycosylation: Hydroxyproline O-Galactosyltransferases

The initial step of glycosylation is the attachment of a galactose (Gal) residue to a hydroxyproline (Hyp) residue on the AGP protein backbone. This reaction is catalyzed by hydroxyproline O-galactosyltransferases (Hyp-O-GALTs). In Arabidopsis thaliana, this activity is carried out by enzymes belonging to the GT31 family of the Carbohydrate-Active enZYmes (CAZy) database.

Elongation of the Galactan Backbone and Sidechains

Following the initial galactose attachment, the glycan is extended by the addition of more galactose residues.

-

β-1,3-Galactosyltransferases: These enzymes are responsible for creating the linear β-(1→3)-galactan backbone of the Type II arabinogalactan.

-

β-1,6-Galactosyltransferases: These enzymes add galactose residues in a β-(1→6) linkage to the backbone, forming the characteristic sidechains. The interaction between different galactosyltransferases, such as AtGALT29A and AtGALT31A, can enhance enzyme activity[7].

Further Glycan Modifications

The galactan framework is further decorated by a variety of other sugar residues, contributing to the immense structural diversity of AGPs.

-

Arabinosyltransferases: Add arabinose residues.

-

Glucuronosyltransferases (GlcATs): Add glucuronic acid (GlcA) residues. In Arabidopsis, members of the GT14 family, such as AtGlcAT14A, AtGlcAT14B, and AtGlcAT14C, are involved in this process[8].

-

Fucosyltransferases (FUTs): Add fucose residues.

Quantitative Data in AGP Biosynthesis

Quantitative analysis of gene expression and glycan composition provides crucial insights into the regulation and functional significance of AGP biosynthesis.

Gene Expression Analysis

The expression levels of genes encoding AGP biosynthesis enzymes can vary significantly across different tissues and developmental stages. Quantitative real-time PCR (qRT-PCR) is a common method to quantify these expression levels.

Table 1: Relative Expression of Selected AGP Genes in Arabidopsis thaliana Reproductive Tissues

| Gene | Tissue/Stage | Relative Expression Level (normalized to reference genes) | Reference |

| AGP6 | Pollen Tube (Medium W vs. B) | Overexpressed | [1] |

| AGP11 | Pollen | Highly Expressed | [2] |

| AGP23 | Pollen | Highly Expressed | [2] |

| AGP40 | Pollen Tube (Medium W vs. B) | Overexpressed | [1] |

| AGP7 | Female Reproductive Tissues | Mainly Expressed | [2] |

| AGP24 | Pollen Grains, Embryo Sac | Highly Expressed | [2] |

| AGP25 | Female Reproductive Tissues | Expressed | [2] |

| AGP26 | Ovules, Pistil Valves | Expressed | [2] |

| AGP27 | Transmitting Tissue, Septum, Funiculus | Expressed | [2] |

| AGP31 | Mature Embryo Sac | Highly Expressed | [2] |

Note: This table presents a selection of reported expression patterns. For detailed quantitative data, refer to the cited literature.

Glycan Composition Analysis

The monosaccharide composition of AGPs can be determined through techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after acid hydrolysis of the purified AGP.

Table 2: Monosaccharide Composition of Arabinogalactan-Proteins from Various Plant Sources (Mole %)

| Monosaccharide | Acacia senegal (Gum Arabic) | Larix occidentalis (Larch Arabinogalactan) | Arabidopsis thaliana (Leaf AGPs) |

| Arabinose | 24-29 | 10-15 | ~30 |

| Galactose | 35-45 | 85-90 | ~60 |

| Rhamnose | 11-13 | <1 | ~5 |

| Glucuronic Acid | 6-8 | <1 | ~5 |

| Xylose | <1 | <1 | Trace |

| Fucose | <1 | <1 | Trace |

Note: Values are approximate and can vary depending on the specific AGP, tissue source, and analytical method.

Experimental Protocols

Detailed methodologies are essential for the accurate study of AGP biosynthesis. This section provides an overview of key experimental protocols.

Purification of Arabinogalactan-Proteins using Yariv Reagent

Principle: β-D-glucosyl Yariv reagent is a synthetic dye that specifically binds to and precipitates AGPs. This property is exploited for the purification and quantification of AGPs.

Protocol:

-

Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., containing CaCl₂ to precipitate pectins)[9].

-

Clarification: Centrifuge the homogenate to remove cell debris.

-

Yariv Precipitation: Add β-D-glucosyl Yariv reagent to the supernatant to precipitate the AGP-Yariv complex. Incubate to allow for complete precipitation.

-

Washing: Pellet the complex by centrifugation and wash the pellet to remove non-specifically bound molecules.

-

Solubilization: Dissolve the washed pellet in a solution of sodium dithionite to reduce the azo linkages of the Yariv reagent, thereby releasing the AGP.

-

Dialysis and Lyophilization: Remove the cleaved Yariv reagent and other small molecules by dialysis. The purified AGPs can then be obtained by lyophilization.

The following diagram illustrates the workflow for AGP purification.

In Vitro Galactosyltransferase Assay

Principle: This assay measures the activity of galactosyltransferases by quantifying the incorporation of radiolabeled galactose from a donor substrate (UDP-[¹⁴C]Gal) into an acceptor substrate (an AGP-derived peptide or oligosaccharide).

Protocol:

-

Enzyme Preparation: Isolate microsomal fractions from plant tissues or express the recombinant enzyme in a suitable system (e.g., Pichia pastoris or insect cells)[3][10].

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, a suitable buffer, the acceptor substrate (e.g., a synthetic peptide with Hyp residues), and the donor substrate (UDP-[¹⁴C]Gal)[11][12].

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Termination: Stop the reaction, for example, by adding a strong acid or by boiling.

-

Separation and Quantification: Separate the radiolabeled product from the unreacted UDP-[¹⁴C]Gal using techniques like HPLC or anion-exchange chromatography. Quantify the radioactivity in the product fraction using a scintillation counter to determine the enzyme activity[10][11].

Subcellular Localization of AGP Biosynthesis Enzymes

Principle: To understand the spatial organization of the AGP biosynthesis pathway, it is crucial to determine the subcellular localization of the involved enzymes. This is often achieved by tagging the protein of interest with a fluorescent reporter and observing its localization using confocal microscopy.

Protocol:

-

Gene Fusion: Create a construct where the gene encoding the enzyme of interest is fused in-frame with a gene for a fluorescent protein (e.g., GFP, YFP).

-

Transformation: Introduce the fusion construct into plant cells or protoplasts via methods like Agrobacterium-mediated transformation or particle bombardment.

-

Microscopy: Observe the transformed cells under a confocal laser scanning microscope to visualize the fluorescence signal.

-

Co-localization: To confirm the localization to a specific organelle (e.g., ER or Golgi), co-express the fluorescently tagged enzyme with a known marker protein for that organelle that is tagged with a different fluorescent protein.

The following diagram illustrates the workflow for determining the subcellular localization of an AGP biosynthesis enzyme.

Conclusion and Future Perspectives

The biosynthesis of arabinogalactan-proteins is a complex and highly regulated process that is fundamental to plant life. While significant strides have been made in identifying the key enzymes and steps in this pathway, many questions remain. Future research will likely focus on elucidating the precise regulatory mechanisms that govern the expression and activity of the biosynthetic enzymes, understanding the functional significance of the vast structural diversity of AGP glycans, and exploring the potential of manipulating AGP biosynthesis for crop improvement and the development of novel biomaterials. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon as they continue to unravel the fascinating biology of these intricate macromolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights on the expression patterns of specific Arabinogalactan proteins in reproductive tissues of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Plant type II arabinogalactan: Structural features and modification to increase functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactosyltransferases from Arabidopsis thaliana in the biosynthesis of type II arabinogalactan: molecular interaction enhances enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Preparation of Arabinogalactan Glycoproteins from Plant Tissue [bio-protocol.org]

- 10. Enzyme assay of yeast glycosyltransferases: α1,2-galactosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Identification and characterization of in vitro galactosyltransferase activities involved in arabinogalactan-protein glycosylation in tobacco and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic World of Arabinogalactan-Proteins: A Journey of Discovery and a Guide to Their Study

Abstract

Arabinogalactan-proteins (AGPs) represent a ubiquitous and highly complex class of hydroxyproline-rich glycoproteins (HRGPs) found throughout the plant kingdom. Characterized by their extensive glycosylation, typically accounting for over 90% of their molecular mass, AGPs play crucial roles in a myriad of developmental processes, from cell proliferation and signaling to reproductive development and stress responses. This in-depth technical guide provides a comprehensive overview of the discovery and history of AGPs, detailing the key scientific milestones that have shaped our understanding of these fascinating macromolecules. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the extraction, purification, and analysis of AGPs, alongside a quantitative summary of their diverse biochemical compositions. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of AGP function and analysis.

A Historical Perspective: Unraveling the Complexity of AGPs

The journey to understand arabinogalactan-proteins has been a multi-decade endeavor, marked by incremental discoveries that have gradually peeled back the layers of their complexity.

The Dawn of Discovery (1960s): The story of AGPs begins with the initial isolation of what were first believed to be simply polysaccharides from suspension-cultured sycamore (Acer pseudoplatanus) cells by Aspinall and his colleagues in 1969.[1][2] These molecules were noted for their high arabinose and galactose content.

The Defining Criteria (1970s-1990s): Throughout the following decades, the definition of an AGP was refined. A pivotal moment came with the work of Clarke and colleagues in the late 1970s, who, along with later contributions from researchers like Knox, established three key criteria for classifying a molecule as an AGP[1][2]:

-

The presence of a protein backbone rich in hydroxyproline (Hyp).

-

Extensive glycosylation with type II arabinogalactan polysaccharides.

-

The ability to bind to synthetic β-glucosyl Yariv reagents, a property that would become a cornerstone of AGP research.[1][2]

The Advent of Molecular Biology and Genomics (2000s-Present): The turn of the millennium, with the rise of genomics and sophisticated molecular techniques, heralded a new era in AGP research. The first comprehensive bioinformatic analysis of AGP genes in Arabidopsis thaliana was conducted by Schultz and colleagues in 2002, revealing the vast diversity of the AGP gene family.[3] Subsequent work by Showalter and others further expanded this classification, identifying various sub-classes of AGPs, including classical AGPs, AG-peptides, and chimeric AGPs like the fasciclin-like AGPs (FLAs).[3] The application of techniques such as GFP-fusion proteins has enabled the study of individual AGP molecules, helping to dissect the heterogeneity of their glycan structures.[4]

The Architectural Marvel of AGPs: Structure and Composition

AGPs are true marvels of biological engineering, with a complex architecture that underpins their diverse functions. They are predominantly carbohydrate by mass, with a small protein core.[2][5]

The Protein Backbone: The protein component of AGPs is typically rich in proline (Pro), alanine (A), serine (S), and threonine (T), often referred to as the 'PAST' amino acid bias.[5] A defining feature is the presence of hydroxyproline (Hyp), which serves as the attachment site for the extensive glycan chains.[2] The length of the protein backbone can vary significantly, from as few as 10-13 amino acid residues in AG-peptides to over 100 residues in classical AGPs.[4]

The Glycan Chains: The vast majority of an AGP's mass is comprised of type II arabinogalactan polysaccharides.[2] These consist of a β-1,3-linked galactose backbone with β-1,6-linked galactose side chains, which are further decorated with arabinose and other minor sugars like glucuronic acid, rhamnose, and fucose.[2][6] The sheer size and complexity of these glycan chains contribute to the high molecular weight and polydispersity of AGPs.

The GPI Anchor: Many AGPs are tethered to the outer leaflet of the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[4] This membrane association is crucial for their proposed roles in cell signaling and interaction with the extracellular matrix.

Quantitative Data Summary

The biochemical properties of AGPs can vary significantly depending on the plant source, tissue type, and developmental stage. The following tables summarize key quantitative data for a range of AGPs.

| Plant Source | AGP Type/Fraction | Molecular Weight (kDa) | Protein Content (%) | Carbohydrate Content (%) | Reference |

| Acacia senegal (Gum Arabic) | Arabinogalactan-protein (AGP) | ~2,000 | ~10 | ~90 | [7] |

| Acacia senegal (Gum Arabic) | Arabinogalactan (AG) | ~400 | <1 | >99 | [7] |

| Echinacea purpurea | Pressed juice AGP | 1,200 | 7 | 83 (plus 4-5% uronic acids) | [8][9] |

| Nicotiana alata | Stigma and style AGPs | 143 | 5 | 95 | [10] |

| Secale cereale (Rye) | Whole grain AGP | 110 | ~7 | ~93 | [11] |

| Lycium chinense | Fruit AGP | 20-40 | 3-5 | 95-97 | [12] |

| Lycium ruthenicum | Fruit glycoconjugate | - | 1.7 | 97.2 | [12] |

| Malus × domestica (Apple) | Fruit AGPs | - | 3.15–4.58 | >95 | [13] |

| General Range | Classical AGPs | 60-300 | 1-10 | >90 | [2][4] |

| Fragaria × ananassa (Strawberry) | Fruit AGP isoforms | 58, 70, 118-192 | ~10 | ~90 | [14] |

Table 1: Molecular Weight and Composition of Arabinogalactan-Proteins from Various Plant Sources.

| Plant Source | Major Monosaccharides (Molar Ratio/Percentage) | Reference |

| Echinacea purpurea | Galactose:Arabinose (1.8:1) | [8] |

| Nicotiana alata | Galactose:Arabinose (2:1) | [10] |

| Lycium chinense | Arabinose:Galactose (3:1), with minor fucose, xylose, mannose, glucose, and galacturonic acid | [12] |

| Lycium ruthenicum | Arabinose:Galactose:Rhamnose (14.9:10.4:1) | [12] |

| Malus × domestica (Apple) | Arabinose:Galactose (0.67), with uronic acid | [12] |

| Champagne Wine | Arabinose (12.8%), Galactose (68.5%), Glucuronic acid (5.9%), Mannose (7.0%), Rhamnose (0.7%), Glucose (1.0%) | [15] |

| Theoretical Consensus | Gal₅, Ara₆, GlcA₂, Rha₂ | [2] |

Table 2: Carbohydrate Composition of Arabinogalactan-Proteins.

Detailed Experimental Protocols

The study of AGPs relies on a specialized set of biochemical techniques. The following are detailed methodologies for key experiments.

Extraction and Purification of AGPs using Yariv Reagent

This protocol is adapted from the method described by Lamport and colleagues.[1][16]

Principle: This method exploits the specific interaction between classical AGPs and the β-D-glucosyl Yariv reagent, which causes the precipitation of an insoluble AGP-Yariv complex. This complex can then be dissociated to release the purified AGPs.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer: 1% (w/v) CaCl₂ in water

-

β-D-glucosyl Yariv reagent solution (1 mg/mL in 1% CaCl₂)

-

Sodium dithionite

-

Dialysis tubing (10-12 kDa MWCO)

-

Centrifuge and tubes

Procedure:

-

Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend the powdered tissue in the extraction buffer at a ratio of approximately 1 g fresh weight per 10 mL of buffer. Stir gently on ice for 1-2 hours.

-

Clarification: Centrifuge the extract at 15,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Yariv Precipitation: To the clarified supernatant, slowly add the β-D-glucosyl Yariv reagent solution while stirring. A general guideline is to add a 10% excess of Yariv reagent by weight relative to the estimated AGP content. A reddish-brown precipitate should form. Incubate on ice for at least 1 hour.

-

Pelleting the Complex: Centrifuge at 5,000 x g for 10 minutes to pellet the AGP-Yariv complex. Discard the supernatant.

-

Washing: Resuspend the pellet in cold extraction buffer and centrifuge again. Repeat this washing step twice to remove unbound contaminants.

-

Dissociation of the Complex: Resuspend the final pellet in a minimal volume of distilled water. Add solid sodium dithionite in small portions until the red color of the Yariv reagent disappears (the solution turns a pale yellow). This reduces the azo linkage of the Yariv reagent, releasing the AGPs into solution.

-

Dialysis: Transfer the solution to a dialysis tube and dialyze extensively against distilled water at 4°C for 48 hours with several changes of water to remove the dissociated Yariv reagent and salts.

-

Lyophilization: Freeze the dialyzed AGP solution and lyophilize to obtain a dry powder.

Glycosyl Composition Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: This method involves the acid hydrolysis of the polysaccharide chains into their constituent monosaccharides, followed by their separation and quantification using HPAEC-PAD.

Materials:

-

Purified AGP sample

-

2 M Trifluoroacetic acid (TFA)

-

Monosaccharide standards (e.g., arabinose, galactose, glucose, rhamnose, fucose, glucuronic acid)

-

HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac PA20)

Procedure:

-

Hydrolysis: Place a known amount of the lyophilized AGP sample (e.g., 1-5 mg) in a screw-cap tube. Add 1 mL of 2 M TFA. Seal the tube tightly and heat at 121°C for 1 hour.

-

Drying: After cooling, remove the TFA by evaporation under a stream of nitrogen or using a centrifugal evaporator.

-

Resuspension: Resuspend the dried hydrolysate in a known volume of deionized water.

-

Chromatography: Inject an aliquot of the resuspended hydrolysate and the monosaccharide standards onto the HPAEC-PAD system.

-

Analysis: The monosaccharides are separated based on their affinity for the anion-exchange column under alkaline conditions and detected electrochemically. Identify and quantify the monosaccharides in the sample by comparing their retention times and peak areas to those of the standards.

Mass Spectrometry for Glycan Structural Analysis

Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the mass of intact glycan chains and, in conjunction with fragmentation techniques (MS/MS), for sequencing the oligosaccharides.

Materials:

-

Purified AGP or released glycan sample

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

MALDI-TOF mass spectrometer

Procedure (General Overview):

-

Sample Preparation: The AGP sample may be analyzed directly, or the glycan chains can be released from the protein backbone enzymatically (e.g., using PNGase F for N-linked glycans, though O-linked glycans in AGPs require chemical release) or chemically (e.g., by β-elimination).

-

Matrix Co-crystallization: Mix the glycan sample with the MALDI matrix solution. Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.

-

Mass Analysis: The target plate is introduced into the mass spectrometer. A laser is fired at the sample spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum provides the molecular weights of the different glycan species present in the sample. For structural elucidation, specific ions can be selected for fragmentation (MS/MS), and the resulting fragment ions provide information about the sequence and linkage of the monosaccharides.

Visualizing the World of AGPs: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key biological processes and experimental approaches related to AGPs.

AGP-Mediated Calcium Signaling

Caption: Proposed model for AGP involvement in calcium signaling at the plasma membrane.

Experimental Workflow for AGP Identification and Characterization

Caption: A generalized experimental workflow for the comprehensive characterization of arabinogalactan-proteins.

Conclusion and Future Directions

The study of arabinogalactan-proteins has progressed from the initial characterization of plant gums to the detailed molecular analysis of a vast and functionally diverse glycoprotein family. While significant strides have been made in understanding their structure, biosynthesis, and roles in plant development, many questions remain. The precise functions of the vast majority of AGPs are still unknown, and the "glycocode" embedded within their complex carbohydrate structures is yet to be fully deciphered. Future research, leveraging advanced techniques in mass spectrometry, glycan synthesis, and cell biology, will be crucial in unraveling the remaining mysteries of these enigmatic and essential plant macromolecules. The potential for AGPs in biotechnology and drug development, for instance as immunomodulators or for their emulsifying properties, also presents an exciting avenue for future exploration.

References

- 1. Preparation of Arabinogalactan Glycoproteins from Plant Tissue [bio-protocol.org]

- 2. Arabinogalactan Proteins: Focus on the Role in Cellulose Synthesis and Deposition during Plant Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Arabinogalactan-Proteins: Key Regulators at the Cell Surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Extensin and Arabinogalactan-Protein Biosynthesis: Glycosyltransferases, Research Challenges, and Biosensors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of an arabinogalactan-protein isolated from pressed juice of Echinacea purpurea by precipitation with the beta-glucosyl Yariv reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural analysis of the carbohydrate moiety of arabinogalactan-proteins from stigmas and styles of Nicotiana alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a Yariv precipitated arabinogalactan-protein from fruits of rye (Secale cereale L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Properties of Arabinogalactan Proteins (AGPs) in Apple (Malus × Domestica) Fruit at Different Stages of Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Regulatory Network of Arabinogalactan Proteins, Glycosylation, and Nucleotide Sugars for Optimizing Mara des Bois Strawberries Postharvest Storage Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of Arabinogalactan Glycoproteins from Plant Tissue [en.bio-protocol.org]

The Pivotal Role of Arabinogalactan Proteins in Plant Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinogalactan proteins (AGPs) are a ubiquitous and highly diverse class of hydroxyproline-rich glycoproteins (HRGPs) found on the cell surface and in the extracellular matrix of plants.[1][2][3] These complex macromolecules, composed of a protein backbone extensively decorated with large, branched arabinogalactan polysaccharides, play critical roles in a myriad of developmental processes.[2][4][5] From cell proliferation and expansion to reproductive success and interactions with the environment, AGPs are emerging as key regulators of plant life. This technical guide provides an in-depth exploration of the core functions of AGPs in plant development, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and potential therapeutic applications.

Introduction to Arabinogalactan Proteins (AGPs)

AGPs are characterized by their high carbohydrate content, often exceeding 90% of their total mass, and a protein core rich in proline, alanine, serine, and threonine (PAST-rich).[2][4] They are typically anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor or secreted into the cell wall.[1][6] The immense structural diversity of AGPs, arising from variations in both the protein backbone and the intricate glycan chains, underpins their functional versatility.[4][6]

AGPs are implicated in a wide array of developmental processes, including:

-

Vegetative Growth: Cell division, expansion, and differentiation in roots and shoots.[1][7]

-

Reproductive Development: Pollen tube growth, guidance, and fertilization.[8][9]

-

Embryogenesis: Somatic and zygotic embryo development.[1][3]

-

Signal Transduction: Acting as signaling molecules and co-receptors.[2][5]

-

Cell-Cell Communication and Adhesion: Mediating interactions between cells.[10]

-

Programmed Cell Death (PCD): Regulation of controlled cell death.[3]

-

Stress Responses: Modulating responses to biotic and abiotic stresses.[1][6]

This guide will delve into the molecular mechanisms underlying these functions, with a focus on data-driven insights and practical experimental approaches.

Quantitative Analysis of AGP Expression and Function

The expression of AGP-encoding genes is tightly regulated, both spatially and temporally, throughout plant development. Furthermore, mutations affecting AGP structure or abundance can have profound effects on plant growth and morphology. The following tables summarize key quantitative data related to AGP expression and the phenotypic consequences of their disruption.

Table 1: Quantitative Gene Expression Analysis of a Selection of Arabidopsis thaliana AGPs in Reproductive Tissues [7][10]

| Gene | Tissue/Stage | Relative Expression Level (normalized to pollen) |

| AGP1 | Emasculated Pistils | ~1.5 |

| Pollen | 1.0 | |

| Seedlings | ~2.5 | |

| AGP9 | Emasculated Pistils | ~4.0 |

| Pollen | 1.0 | |

| Seedlings | ~0.2 | |

| AGP12 | Emasculated Pistils | ~6.0 |

| Pollen | 1.0 | |

| Seedlings | ~0.1 | |

| AGP15 | Emasculated Pistils | ~3.5 |

| Pollen | 1.0 | |

| Seedlings | ~0.3 | |

| AGP23 | Emasculated Pistils | Not detected |

| Pollen | 1.0 | |

| Seedlings | Not detected |

Table 2: Impact of Mutations in AGP-Related Genes on Plant Phenotype

| Gene/Mutant | Phenotype | Quantitative Effect | Reference |

| sos5/fla4 | Reduced root growth under salt stress | Root elongation reduced by ~50% in 100 mM NaCl | [11] |

| atagp30 | Altered seed germination timing | Germination rate increased by ~20% in the presence of ABA | [12] |

| hpgt mutants | Reduced β-Yariv-precipitable AGPs | 45-75% reduction in various organs | [13] |

| glcat14 mutants | Reduced calcium binding | ~50% reduction in Ca2+ binding capacity | [5] |

AGP-Mediated Signaling Pathways

AGPs are increasingly recognized as key players in cell surface signaling. They can act as signaling ligands, co-receptors for receptor-like kinases (RLKs), and modulators of ion fluxes, particularly calcium.

AGPs in Calcium Signaling

A prominent model for AGP function is the "AGP-Ca²⁺ capacitor" hypothesis, which posits that the acidic glucuronic acid residues within the AGP glycan chains bind and release calcium ions in a pH-dependent manner.[5][14] This localized fluctuation in apoplastic calcium concentration can trigger downstream signaling cascades.

AGPs as Co-receptors in RLK Signaling

GPI-anchored AGPs are strategically positioned at the plasma membrane-cell wall interface, where they can interact with RLKs to modulate signal perception and transduction.[5][15] They can function as co-receptors, facilitating ligand binding or the formation of active receptor complexes.

Experimental Protocols

A variety of techniques are employed to study the localization, abundance, and function of AGPs. The following sections provide detailed methodologies for key experiments.

Extraction and Purification of AGPs using Yariv Reagent

This protocol describes the extraction of soluble AGPs and their specific precipitation using β-glucosyl Yariv reagent.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

2% (w/v) CaCl₂

-

β-glucosyl Yariv reagent (1 mg/mL in water)

-

Distilled water

-

20 mM NaOH

-

Centrifuge and tubes

-

Spectrophotometer

Procedure:

-

Freeze approximately 10-100 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Suspend the powdered tissue in 2% (w/v) CaCl₂ (2 mL per gram of tissue) and stir for 2-3 hours at room temperature.

-

Centrifuge at 10,000 x g for 30 minutes to pellet cell debris.

-

To the supernatant, add an excess of β-glucosyl Yariv reagent and allow the AGP-Yariv complex to precipitate for at least 1 hour at room temperature.

-

Collect the precipitate by centrifugation at 2,000 x g for 10 minutes.

-

Wash the pellet twice with 1% CaCl₂.

-

To quantify the AGPs, dissolve the pellet in 20 mM NaOH and measure the absorbance at 457 nm. Use gum arabic as a standard.

-

For further analysis, the AGPs can be released from the Yariv reagent by reduction of the azo bond.

Immunolocalization of AGPs in Plant Tissues

This protocol outlines the steps for visualizing the in-situ localization of AGPs using specific monoclonal antibodies.

Materials:

-

Plant tissue

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))

-

PBS

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (e.g., JIM13, LM2)

-

Fluorescently labeled secondary antibody

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Fix small pieces of plant tissue in the fixative solution for several hours to overnight at 4°C.

-

Dehydrate the tissue through a graded ethanol series.

-

Embed the tissue in a suitable resin (e.g., LR White) and polymerize.

-

Cut thin sections (e.g., 1 µm) using an ultramicrotome and mount them on microscope slides.

-

Incubate the sections with blocking solution for 1 hour to prevent non-specific antibody binding.

-

Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.

-

Wash the sections three times with PBS.

-

Mount the sections with an anti-fade mounting medium and observe under a fluorescence microscope.

Functional Analysis of AGPs using T-DNA Insertion Mutants

This protocol describes a general workflow for identifying and characterizing T-DNA insertion mutants to elucidate AGP function.

Materials:

-

Arabidopsis thaliana seeds of a T-DNA insertion line for the AGP gene of interest

-

Growth medium (e.g., Murashige and Skoog) with appropriate selection agent (e.g., kanamycin)

-

Sterilization solution (e.g., 70% ethanol, 10% bleach)

-

Genomic DNA extraction kit

-

PCR reagents and thermocycler

-

Gene-specific primers (LP and RP) and a T-DNA left border primer (LB)

Procedure:

-

Obtain Seeds: Order T-DNA insertion lines from a stock center (e.g., ABRC, NASC).

-

Sterilize and Germinate Seeds: Surface sterilize seeds and plate them on selection medium to identify heterozygous and homozygous mutant plants.

-

Genotyping:

-

Extract genomic DNA from individual plants.

-

Perform two PCR reactions for each plant:

-

Reaction 1 (Wild-type allele): Use primers LP and RP.

-

Reaction 2 (T-DNA insertion allele): Use primers LB and RP.

-

-

Analyze PCR products by gel electrophoresis to determine the genotype (homozygous wild-type, heterozygous, or homozygous mutant).

-

-

Phenotypic Analysis: Grow homozygous mutant plants and wild-type controls under various conditions and carefully observe and quantify any developmental or physiological differences.

Conclusion and Future Perspectives

Arabinogalactan proteins are integral components of the plant cell surface, playing multifaceted roles in development and signaling. The data and protocols presented in this guide offer a foundation for researchers to further unravel the complex functions of this enigmatic class of glycoproteins. Future research, aided by advancements in glycoproteomics, advanced imaging techniques, and genome editing technologies, will undoubtedly provide a more detailed understanding of the precise molecular mechanisms by which AGPs orchestrate plant growth and development. This knowledge holds significant potential for applications in agriculture and biotechnology, including the development of strategies to enhance crop resilience and yield, and potentially for the discovery of novel bioactive compounds for pharmaceutical use.

References

- 1. Localization, Extraction, and Quantification of Plant and Algal Arabinogalactan Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of arabinogalactan-protein in plant extracts by single radial gel diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New insights on the expression patterns of specific Arabinogalactan proteins in reproductive tissues of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Differential expression patterns of arabinogalactan proteins in Arabidopsis thaliana reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabinogalactan proteins in root and pollen-tube cells: distribution and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of brassinosteroids interacting with multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. plantae.org [plantae.org]

- 15. Arabinogalactan Proteins in Plant Roots – An Update on Possible Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arabinogalactan-Protein Localization in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Arabinogalactan-proteins (AGPs) are a ubiquitous and highly diverse class of hydroxyproline-rich glycoproteins found throughout the plant kingdom.[1][2] They are integral components of the cell wall, plasma membrane, and extracellular secretions, playing crucial roles in a myriad of developmental processes.[2][3] These include cell expansion and division, embryogenesis, hormone signaling, programmed cell death, and responses to both biotic and abiotic stress.[1][4] Understanding the precise spatiotemporal localization of AGPs is therefore critical for elucidating their functions in plant growth and development, and for harnessing their potential in agricultural and pharmaceutical applications.

This technical guide provides a comprehensive overview of AGP localization in plant tissues, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways and workflows.

Quantitative Distribution of Arabinogalactan-Proteins

The concentration of AGPs can vary significantly between different plant species, tissues, and developmental stages. While comprehensive quantitative data across a wide range of species is still an active area of research, this section summarizes available data to provide a comparative overview. Quantification is often achieved through methods such as single radial gel diffusion using Yariv reagents, which specifically bind to and precipitate AGPs.[5]

Table 1: Quantitative Analysis of Arabinogalactan-Protein (AGP) Content in Various Plant Tissues and Cell Cultures

| Plant Species | Tissue/Cell Type | Developmental Stage/Condition | AGP Content (µg/mg fresh weight or as specified) | Reference(s) |

| Nicotiana alata | Stigma | Mature Flower | ~10 µg per stigma | [6] |

| Nicotiana alata | Style | Mature Flower | ~12 µg per style | [6] |

| Arabidopsis thaliana | Above-ground parts (AGP) | 16-day-old vegetative plants | Proteomic studies show differential expression relative to roots | [7] |

| Arabidopsis thaliana | Roots | 16-day-old vegetative plants | Proteomic studies show differential expression relative to AGP | [7] |

| Oryza sativa (Rice) | Anthers | Reproductive | Several AGP genes show predominant expression | [1] |

Table 2: Relative mRNA Transcript Levels of Selected AGP Genes in Arabidopsis thaliana Reproductive Tissues

| Gene | Pistil (emasculated) | Pollen | Seedlings | Reference(s) |

| AGP1 | High | Low | High | [8] |

| AGP9 | High | Low | Low | [8] |

| AGP12 | High | Low | Low | [8] |

| AGP15 | High | Low | Low | [8] |

| AGP23 | Low | High | Low | [8] |

| AGP7 | High (especially in style, funiculus, integuments) | - | - | [9] |

| AGP24 | High (in mature embryo sac) | High | - | [9] |

| AGP25 | High (in style, septum, ovules) | - | - | [9] |

| AGP26 | High (in ovules, pistil valves) | - | - | [9] |

| AGP27 | High (in transmitting tissue, septum, funiculus) | - | - | [9] |

| AGP31 | High (in mature embryo sac) | - | - | [9] |

Experimental Protocols for AGP Localization and Quantification

Accurate localization and quantification of AGPs rely on specific labeling techniques. The two most common methods are immunolocalization using monoclonal antibodies and precipitation with Yariv phenylglycosides.

Immunolocalization of AGPs in Plant Tissues

This method utilizes monoclonal antibodies that recognize specific carbohydrate epitopes on the AGP glycan chains.

This protocol is adapted from established methods for fixing, embedding, and sectioning plant tissues for immunolocalization.[7]

-

Fixation:

-

Immediately immerse freshly harvested plant tissue (not exceeding 16 mm²) in cold fixative solution (2% formaldehyde, 2.5% glutaraldehyde in 25 mM PIPES buffer, pH 7.2).[7][10]

-

Apply a vacuum for up to 2 hours to ensure infiltration of the fixative.[10]

-

Incubate overnight at 4°C.

-

Wash the samples with 25 mM PBS and then with 25 mM PIPES buffer.[10]

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).

-

Infiltrate the samples with a hydrophilic acrylic resin (e.g., LR White) by gradually increasing the resin concentration in ethanol.

-

Embed the samples in gelatin capsules filled with fresh resin and polymerize at 60°C for 24 hours.

-

-

Sectioning and Mounting:

-

Cut semi-thin sections (1-2 µm) using an ultramicrotome.

-

Mount the sections on poly-L-lysine coated slides.

-

-

Immunolabeling:

-

Block the sections with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., JIM13, LM2) at the appropriate dilution overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rat IgG) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

-

Counterstaining and Microscopy:

-

(Optional) Counterstain with a cell wall stain like Calcofluor White to visualize the cell outlines.

-

Mount the slides with an anti-fade mounting medium.

-

Observe the sections using a confocal laser scanning microscope with the appropriate filter sets.

-

Yariv Reagent-Based Methods

Yariv reagents are synthetic phenylglycosides that specifically bind to and precipitate AGPs, forming a characteristic red-brown complex.[5] This property can be exploited for both qualitative localization and quantitative analysis.

-

Sample Preparation: Use fresh, hand-cut sections of plant tissue.

-

Staining:

-

Prepare a solution of β-glucosyl Yariv reagent (β-GlcY) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) at a concentration of 1-2 mg/mL.

-

Incubate the tissue sections in the Yariv reagent solution for 15-60 minutes.

-

-

Washing: Briefly rinse the sections in the buffer to remove excess reagent.

-

Microscopy: Mount the stained sections in the buffer and observe under a light microscope. The presence of AGPs will be indicated by a red-brown precipitate.

This method provides a quantitative measure of AGP concentration in plant extracts.[5][11]

-

Gel Preparation:

-

Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).

-

Cool the agarose solution to 55-60°C and add β-glucosyl Yariv reagent to a final concentration of 0.1-0.2 mg/mL.

-

Pour the agarose-Yariv mixture into a petri dish or onto a glass slide to form a gel of uniform thickness.

-

-

Well Preparation: Once the gel has solidified, cut circular wells using a gel puncher.

-

Sample and Standard Application:

-

Prepare a standard curve using known concentrations of a purified AGP (e.g., gum arabic).

-

Add a defined volume (e.g., 5-10 µL) of the standards and plant extracts into separate wells.

-

-

Diffusion and Precipitation:

-

Place the gel in a humid chamber and allow the samples to diffuse into the gel for 24-48 hours at room temperature.

-

A circular precipitation ring will form around each well where the AGP concentration is at equivalence with the Yariv reagent.

-

-

Quantification:

-

Measure the diameter of the precipitation rings.

-

Plot the square of the ring diameter against the concentration of the standards to generate a standard curve.

-

Determine the AGP concentration in the plant extracts by interpolating their ring diameters on the standard curve.

-

AGP-Mediated Signaling Pathways

AGPs are implicated in various signaling pathways, acting as potential co-receptors, ligands, or scaffolds at the cell surface.

The SOS5/FEI Pathway in Cellulose Synthesis

In Arabidopsis, the fasciclin-like AGP, SALT OVERLY SENSITIVE 5 (SOS5), is involved in maintaining cell wall integrity and regulating cellulose synthesis, particularly under salt stress. SOS5 acts in a linear pathway with the receptor-like kinases FEI1 and FEI2.

The AGP-Ca²⁺ Capacitor Hypothesis

AGPs, with their negatively charged glucuronic acid residues, are proposed to act as a capacitor for calcium ions (Ca²⁺) at the cell surface. Changes in apoplastic pH, potentially induced by hormones like auxin, can trigger the release of Ca²⁺ from AGPs, leading to an influx of Ca²⁺ into the cytosol and initiating downstream signaling events.

AGP Involvement in Programmed Cell Death (PCD)

AGPs are implicated in the regulation of programmed cell death (PCD), a crucial process in plant development and stress responses. Perturbation of AGPs, for example by treatment with Yariv reagent, can trigger PCD. This process is thought to involve reactive oxygen species (ROS) and calcium signaling.[5]

Comparative Localization in Monocots and Dicots

While AGPs are ubiquitous in both monocots and dicots, their specific distribution patterns can differ, reflecting their diverse roles in the distinct developmental programs of these two major plant lineages.

In the dicot Arabidopsis thaliana, AGPs are found in virtually all tissues, with specific members showing distinct localization patterns in reproductive tissues, the root apex, and the vasculature.[8][9] For example, specific AGP epitopes are markers for different cell types within the ovule and along the pollen tube pathway.[8]

In monocots like rice (Oryza sativa) and maize (Zea mays), AGPs are also widely distributed.[1][2] Studies have highlighted the abundance of specific AGP gene transcripts in reproductive tissues, particularly anthers, suggesting important roles in pollen development and fertilization.[1] Immunolocalization studies in maize roots have shown the presence of AGP epitopes on the surface of trichoblasts (root hair-forming cells), indicating a role in root hair development.

A direct comparative immunolocalization study using the same antibody on analogous tissues would provide more definitive insights into the conserved and divergent roles of AGPs in monocots and dicots. However, the available data suggest that while the overall presence of AGPs in key developmental sites is conserved, the specific AGP members and their precise localization can vary, likely contributing to the morphological differences between these two groups.

Conclusion

Arabinogalactan-proteins are a complex and functionally diverse family of glycoproteins that are central to plant growth and development. Their localization at the cell surface places them in a prime position to act as sensors and signaling molecules, mediating communication between the cell and its environment. The techniques outlined in this guide provide a robust toolkit for researchers to investigate the localization and abundance of AGPs in their plant systems of interest. A deeper understanding of AGP distribution and function will not only advance our fundamental knowledge of plant biology but also open new avenues for crop improvement and the development of novel plant-derived therapeutics.

References

- 1. Genome-wide identification, classification, and expression analysis of the arabinogalactan protein gene family in rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights on the expression patterns of specific Arabinogalactan proteins in reproductive tissues of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leaf growth in dicots and monocots: so different yet so alike - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of arabinogalactan-protein in plant extracts by single radial gel diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Turning on gibberellin and abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Soluble Sugar Content in Minute Quantities of Rice Tissues by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

- 10. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 11. iitg.ac.in [iitg.ac.in]

key characteristics of classical vs non-classical AGPs

An In-depth Technical Guide to Classical vs. Non-Classical Asialoglycoprotein Receptors

Introduction

The Asialoglycoprotein Receptors (AGPs) are a class of C-type lectins that play crucial roles in glycoprotein homeostasis, cellular signaling, and immune regulation.[1][2] First identified in hepatocytes, their primary function was understood as the clearance of desialylated glycoproteins from circulation.[1][3] However, subsequent research has unveiled a broader family of related receptors with divergent functions, expression patterns, and signaling capabilities. This guide provides a detailed technical comparison between the archetypal "classical" AGP found in the liver and a key "non-classical" counterpart expressed on immune cells, offering researchers and drug development professionals a comprehensive overview of their core characteristics.

-

Classical AGP: This refers to the hepatic Asialoglycoprotein Receptor (ASGPR), a hetero-oligomeric complex composed of ASGR1 and ASGR2 subunits.[3][4] It is predominantly expressed on the sinusoidal surface of hepatocytes and is a high-capacity receptor responsible for endocytosing circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][5]

-

Non-Classical AGP: This category is represented here by the Macrophage Galactose-type Lectin (MGL), also known as CLEC10A or CD301.[6][7][8] While its carbohydrate-recognition domain (CRD) is homologous to ASGR1 and it shares a preference for terminal GalNAc, its expression is largely restricted to antigen-presenting cells (APCs) like dendritic cells (DCs) and M2a macrophages.[6][8][9] Its functions are primarily immunomodulatory, differing significantly from the clearance role of its classical counterpart.

Core Characteristics: A Comparative Analysis

The fundamental differences between classical ASGPR and non-classical CLEC10A span their structure, cellular context, and downstream signaling consequences.

Structural and Cellular Differences

-

Classical AGP (ASGPR): ASGPR is a hetero-oligomeric complex of two homologous type II transmembrane subunits, ASGR1 (major) and ASGR2 (minor).[4] Both subunits are required for optimal receptor function and high-affinity ligand binding.[10] Its expression is highly localized to hepatocytes, with up to 500,000 binding sites per cell, underscoring its role in systemic glycoprotein clearance.[11]

-

Non-Classical AGP (CLEC10A/MGL): CLEC10A is a type II transmembrane protein that forms homotrimers.[12] This structural difference influences ligand interaction geometry. It is expressed on specific immune cell subsets, including conventional dendritic cells (cDC2) and alternatively-activated macrophages, positioning it as a key player in pathogen recognition and immune modulation.[13][14]

Ligand Binding and Endocytosis

Both receptors recognize terminal Gal/GalNAc residues in a calcium-dependent manner. However, the affinity and consequences of binding differ.

-

Classical AGP (ASGPR): ASGPR exhibits a strong "cluster effect," where multivalent ligands bind with exceptionally high affinity. Triantennary GalNAc ligands can achieve nanomolar (nM) affinity, a million-fold increase compared to the millimolar (mM) affinity of monovalent ligands.[11] Upon binding, the receptor-ligand complex undergoes rapid, clathrin-mediated endocytosis.[4] The ligand dissociates in the acidic environment of the endosome, and the receptor is efficiently recycled back to the cell surface.

-

Non-Classical AGP (CLEC10A/MGL): CLEC10A also recognizes terminal GalNAc, including tumor-associated Tn antigens.[14] Ligand binding triggers internalization via a pathway dependent on a cytoplasmic YENF motif, which is distinct from classical clathrin-mediated machinery.[7][13] This endocytosis is not just for clearance but is integral to antigen processing for presentation to T cells and the initiation of downstream signaling.[6]

Signaling Pathways

The most striking divergence lies in their signaling capabilities.

-

Classical AGP (ASGPR): Primarily viewed as an endocytic receptor, ASGPR signaling is context-dependent. In certain pathological states, such as cancer, it has been shown to act as a microenvironmental factor that promotes metastasis by activating the Epidermal Growth Factor Receptor (EGFR)–Extracellular signal-regulated kinase (ERK) signaling pathway, leading to the production of matrix metalloproteinases (MMPs).

-

Non-Classical AGP (CLEC10A/MGL): CLEC10A possesses a well-defined signaling cascade. It lacks classical intracellular signaling motifs but, upon stimulation, activates a pathway involving Syk, PLCγ2, and PKCδ.[13] This culminates in the phosphorylation of ERK1/2, p90RSK, and the transcription factor CREB, leading to the production of cytokines, most notably the anti-inflammatory IL-10.[7][13] This positions CLEC10A as a key modulator of immune tolerance and response.

Quantitative Data Summary

The following tables summarize key quantitative parameters for easy comparison.

Table 1: Comparative Binding Affinities (Kd)

| Receptor | Ligand Type | Reported Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|

| Classical AGP (ASGPR) | Monovalent Gal/GalNAc | Millimolar (mM) range | [11] |

| Triantennary GalNAc | Nanomolar (nM) range | [11] | |

| GalNAc Glycopolymer | 0.37 – 6.65 µM | [12] | |

| Non-Classical AGP (CLEC10A) | Monovalent GalNAc | > 100 µM | [15] |

| | GalNAc Glycopolymer | 0.17 – 0.52 µM |[12] |

Table 2: Internalization & Trafficking Properties

| Parameter | Classical AGP (ASGPR) | Non-Classical AGP (CLEC10A) | Reference(s) |

|---|---|---|---|

| Internalization Mechanism | Clathrin-mediated endocytosis | YENF motif-dependent endocytosis | [4][7][13] |

| Primary Function | Ligand clearance, homeostasis | Antigen presentation, immune signaling | [3][6] |

| Receptor Fate | Efficiently recycled to cell surface | Recycled after ligand dissociation in endosome |[6] |

Table 3: Core Receptor Properties

| Property | Classical AGP (ASGPR) | Non-Classical AGP (CLEC10A) | Reference(s) |

|---|---|---|---|

| Subunit Composition | Hetero-oligomer (ASGR1 & ASGR2) | Homotrimer | [4][12] |

| Primary Cell Type | Hepatocytes | Dendritic Cells, Macrophages | [3][6] |

| Key Signaling Molecules | EGFR, ERK (context-dependent) | Syk, PLCγ2, ERK, p90RSK, CREB | [7][13] |

| Primary Cytokine Output | N/A (typically non-cytokine signaling) | IL-10 |[7][13] |

Key Experimental Protocols

Radioligand Binding Assay (for Membrane Preparations)

This protocol is used to determine receptor density (Bmax) and ligand affinity (Kd).

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.[16]

-

-

Binding Reaction:

-

Set up reactions in a 96-well plate. For each data point, prepare tubes for "Total Binding" and "Non-Specific Binding" (NSB).

-

Add a constant amount of membrane protein (e.g., 10-50 µg) to each well.

-

To NSB wells, add a high concentration of unlabeled ligand (e.g., 1000-fold excess over the radioligand Kd) to saturate the receptors.

-

Add the radiolabeled ligand at varying concentrations (for saturation experiments) or a single fixed concentration (for competition experiments).

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[16]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" by subtracting the NSB counts from the Total Binding counts.

-

Plot Specific Binding against radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

-

Receptor Internalization Assay (Confocal Microscopy)

This protocol visualizes the translocation of the receptor from the plasma membrane to intracellular compartments.

-

Cell Preparation:

-

Ligand Binding and Internalization:

-

Wash cells with cold PBS or serum-free medium.

-

To synchronize internalization, pre-incubate the cells with a fluorescently labeled ligand (e.g., AlexaFluor-647 conjugated to a GalNAc polymer) on ice for 30-60 minutes. This allows ligand binding to the cell surface but prevents endocytosis.[18]

-

For the 0-minute time point, fix cells immediately after this step.

-

For other time points, remove the cold medium, add pre-warmed (37°C) medium, and transfer the plate to a 37°C incubator to initiate internalization.[17]

-

Stop the internalization at various time points (e.g., 5, 15, 30, 60 minutes) by placing the plate back on ice and washing with ice-cold PBS.

-

-

Fixing and Staining:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize cells with 0.1% Triton X-100 if intracellular antibody staining is required.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Acquire z-stack images using a confocal microscope to visualize the distribution of the fluorescent ligand/receptor at the cell surface versus intracellular vesicles.

-

Western Blotting for ERK Pathway Activation

This protocol detects the phosphorylation status of key signaling proteins.

-

Cell Stimulation and Lysis:

-

Culture cells to ~80% confluency and serum-starve overnight to reduce basal signaling.

-

Treat cells with the stimulating ligand (e.g., a specific AGP ligand or a positive control like EGF) for a defined time course (e.g., 0, 5, 15, 30 minutes).

-

Terminate the stimulation by washing with ice-cold PBS and immediately adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the supernatant.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size on a polyacrylamide gel (e.g., 12%).[19]

-

-

Transfer and Blocking:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the phospho-antibody and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control like β-actin.

-

Signaling and Workflow Diagrams

Caption: Classical AGP (ASGPR) internalization and signaling pathway.

Caption: Non-Classical AGP (CLEC10A) immunomodulatory signaling.

Caption: Experimental workflow for a receptor internalization assay.

Conclusion and Future Directions

The distinction between classical (ASGPR) and non-classical (CLEC10A) asialoglycoprotein receptors highlights a fundamental theme in cell biology: the evolution of homologous domains for distinct physiological purposes. While both receptors share a common ability to recognize terminal GalNAc residues, their divergent expression, structure, and signaling functions define their unique roles—ASGPR as a primary driver of metabolic homeostasis and CLEC10A as a nuanced modulator of the immune response.

For drug development professionals, these differences present distinct opportunities. The high capacity and hepatocyte-specific expression of ASGPR make it an exceptional target for liver-directed therapies, particularly for siRNA and other biologics conjugated to multivalent GalNAc ligands. Conversely, targeting CLEC10A on dendritic cells and macrophages opens avenues for novel immunotherapies, where delivering glyco-antigens could be used to either stimulate an anti-tumor response or induce tolerance in autoimmune settings.

Future research should focus on elucidating the full range of non-classical AGPs in mammals, further detailing their signaling networks, and identifying specific endogenous ligands that dictate their function in health and disease. A deeper understanding of these receptors will undoubtedly pave the way for more sophisticated and targeted therapeutic interventions.

References

- 1. C-type Lectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Lectins, Their Carbohydrate Affinities and Where to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. mdpi.com [mdpi.com]

- 8. ASGR1 and Its Enigmatic Relative, CLEC10A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunological role and prognostic potential of CLEC10A in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The major subunit of the asialoglycoprotein receptor is expressed on the hepatocellular surface in mice lacking the minor receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. CLEC10A - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. giffordbioscience.com [giffordbioscience.com]